(+)-Cuparene

Catalog No.
S575904
CAS No.
16982-00-6
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Cuparene

CAS Number

16982-00-6

Product Name

(+)-Cuparene

IUPAC Name

1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3

InChI Key

SLKPBCXNFNIJSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C

Synonyms

cuparene

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2(C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C

Synthesis of Sesquiterpenes

Polymerization of Acetylene

Natural Product Synthesis

(+)-Cuparene is a naturally occurring sesquiterpene, characterized by its unique structure featuring adjacent quaternary centers within a cyclopentane ring. The molecular formula of cuparene is C15_{15}H22_{22}, and it is classified under the broader category of sesquiterpenoids. Cuparene has been identified in various plant species, including Perilla frutescens and Juniperus horizontalis, where it contributes to the aromatic profile of these plants . Its distinct structural properties make it a subject of interest in both synthetic organic chemistry and pharmacological research.

Cuparene can undergo several chemical transformations. One notable reaction involves its oxidation using chromium trioxide, which yields cuparenic acid, a substituted benzoic acid derivative . Additionally, cuparene can participate in Lewis-acid-promoted reactions, leading to the formation of other sesquiterpenes through mechanisms such as intramolecular carbenoid displacement reactions . The versatility of cuparene in

Research has indicated that cuparene exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. In particular, extracts containing cuparene have shown effectiveness against certain bacterial strains, suggesting its utility in developing natural antimicrobial agents . Moreover, the compound's presence in traditional medicinal plants points to its historical use in herbal remedies.

The synthesis of (+)-cuparene has been explored through multiple methodologies:

  • Enantioselective Synthesis: Techniques have been developed to produce (+)-cuparene with high enantiomeric purity. For instance, metal-catalyzed asymmetric conjugate addition reactions have been employed to create quaternary stereocenters efficiently .
  • Total Synthesis: Various total synthesis routes have been documented, including strategies that utilize cyclopentene derivatives and other precursors to construct the cuparene framework .

These synthetic approaches not only facilitate the production of cuparene but also allow for the exploration of its derivatives and analogs.

CupareneCyclopentaneAnti-inflammatory, antimicrobialFlavoring, pharmaceuticalsCaryophylleneBicyclicCannabinoid receptor interactionPain relief, anti-inflammatoryFarneseneLinearInsect repellentAgricultureGermacrene DCyclicAntimicrobialEssential oils

Cuparene's uniqueness lies in its specific structural features and the adjacent quaternary centers that distinguish it from other sesquiterpenes. This structural distinction may contribute to its unique biological activities and applications compared to similar compounds.

Studies on cuparene's interactions with biological systems have revealed insights into its pharmacological potential. Research has focused on its interactions with cellular pathways involved in inflammation and microbial resistance. These studies are crucial for understanding how cuparene exerts its effects at the molecular level and for evaluating its therapeutic potential.

Cuparene belongs to a class of compounds known as sesquiterpenes, which share structural similarities but differ in their specific biological activities and applications. Here are some similar compounds:

  • Caryophyllene: A bicyclic sesquiterpene known for its anti-inflammatory properties and ability to interact with cannabinoid receptors.
  • Farnesene: A linear sesquiterpene with applications in agriculture as a natural insect repellent.
  • Germacrene D: A sesquiterpene that exhibits antimicrobial activity and is found in various essential oils.

Comparison Table

CompoundStructure TypeNotable Properties

XLogP3

5.5

Exact Mass

202.172150702 g/mol

Monoisotopic Mass

202.172150702 g/mol

Heavy Atom Count

15

UNII

24IR5X2B93

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (11.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16982-00-6

Wikipedia

Cuparene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15

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